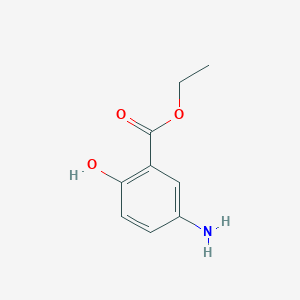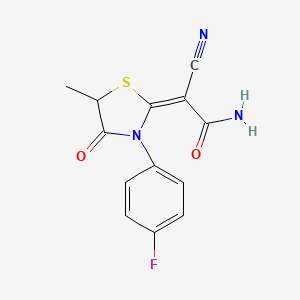
1-isopropyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-isopropyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds similar to "1-isopropyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide" have been explored for their antimicrobial and antifungal properties. For instance, pyrazolopyrimidines and related structures have been synthesized and evaluated for their antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. These studies reveal that modifications to the pyrazole and pyrimidine cores can significantly impact the antibacterial efficacy of these compounds, suggesting a potential avenue for the development of new antimicrobial agents (Panda, Karmakar, & Jena, 2011).
Anti-Inflammatory and Antioxidant Activities
The structural motif present in "this compound" has been incorporated into various hybrids showing significant anti-inflammatory and antioxidant activities. These studies highlight the therapeutic potential of pyrazole derivatives in treating inflammation and oxidative stress-related disorders. The synthesized compounds have been tested for their efficacy in inhibiting inflammatory responses and neutralizing free radicals, demonstrating the versatility of this chemical scaffold in medicinal chemistry (Sribalan, Banuppriya, Kirubavathi, Jayachitra, & Padmini, 2016).
Catalytic Applications and Material Science
Research has also delved into the use of pyrazole-based compounds in catalysis and material science. For example, copper(II) complexes with pyrazole derivatives have been synthesized and evaluated for their catalytic activity in oxidation reactions. These complexes demonstrate the potential of pyrazole-containing ligands in facilitating chemical transformations, including the oxidation of alkanes and alcohols, which are critical processes in various industrial applications (Choroba et al., 2019).
Anticancer Research
The anticancer potential of pyrazole and pyrimidine derivatives has been a significant focus of research. Novel compounds with these cores have been synthesized and tested against various cancer cell lines, showing promising anticancer activities. These studies suggest that by modulating the electronic and steric properties of the pyrazole and pyrimidine moieties, it might be possible to develop potent anticancer agents with specific mechanisms of action (Rahmouni et al., 2016).
Crystal Engineering and Pharmaceutical Cocrystals
The compound's structure lends itself well to crystal engineering and the development of pharmaceutical cocrystals. By exploring the intermolecular interactions and hydrogen bonding capabilities of pyrazole and pyridine derivatives, researchers can design and synthesize new cocrystalline forms. These cocrystals can exhibit improved physicochemical properties, such as solubility and stability, making them attractive for pharmaceutical applications (Reddy, Babu, & Nangia, 2006).
Properties
IUPAC Name |
2-propan-2-yl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10(2)20-13(5-7-17-20)14(21)19-15-18-12(9-22-15)11-4-3-6-16-8-11/h3-10H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTRHTIKKZVAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2630557.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2630559.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630569.png)
![2,2-Dichloro-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2630570.png)
![3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2630571.png)
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinazoline](/img/structure/B2630572.png)




![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2630580.png)
